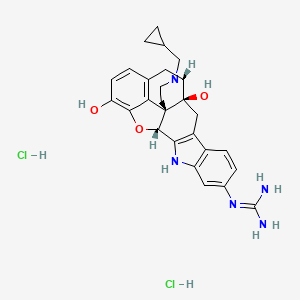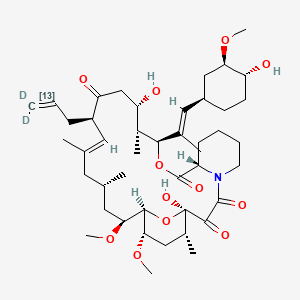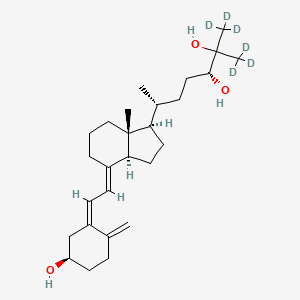
3-epi-24R 25-Dihydroxy Vitamin D3-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-epi-24R 25-Dihydroxy Vitamin D3-d6: is a synthetic analog of vitamin D3, specifically labeled with deuterium. This compound is used primarily in biochemical and proteomics research. It is a derivative of 24R,25-dihydroxyvitamin D3, which is an essential metabolite of vitamin D3 involved in various physiological processes, including bone integrity and calcium homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-24R 25-Dihydroxy Vitamin D3-d6 involves multiple steps, starting from the precursor vitamin D3 The process includes selective hydroxylation at the 24th and 25th positions, followed by epimerization at the 3rd position
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with advanced analytical tools to monitor the reaction progress and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-epi-24R 25-Dihydroxy Vitamin D3-d6 is used as a reference standard in analytical studies to understand the behavior of vitamin D3 metabolites.
Biology: In biological research, this compound helps in studying the metabolic pathways of vitamin D3 and its role in calcium homeostasis and bone health.
Medicine: In medical research, it is used to investigate the therapeutic potential of vitamin D3 analogs in treating bone-related disorders and other diseases.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting vitamin D3 pathways .
Wirkmechanismus
The mechanism of action of 3-epi-24R 25-Dihydroxy Vitamin D3-d6 involves its interaction with the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. Upon binding to the receptor, the compound modulates the transcription of target genes, leading to various physiological effects, including enhanced calcium absorption and bone mineralization .
Vergleich Mit ähnlichen Verbindungen
24R,25-Dihydroxyvitamin D3: The natural metabolite of vitamin D3, essential for bone integrity and calcium homeostasis.
1α,25-Dihydroxyvitamin D3: The most active form of vitamin D3, known for its role in calcium absorption and homeostasis.
24S,25-Dihydroxyvitamin D3: A synthetic epimer of 24R,25-dihydroxyvitamin D3, used in research to study the effects of different stereoisomers.
Uniqueness: 3-epi-24R 25-Dihydroxy Vitamin D3-d6 is unique due to its specific deuterium labeling, which makes it valuable in proteomics and metabolic studies. The deuterium atoms provide a distinct mass signature, allowing for precise tracking and analysis in various research applications .
Eigenschaften
Molekularformel |
C27H44O3 |
|---|---|
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22-,23-,24+,25-,27-/m1/s1/i3D3,4D3 |
InChI-Schlüssel |
FCKJYANJHNLEEP-PFMWDYNGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


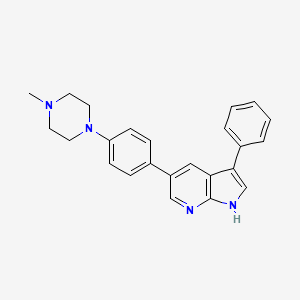
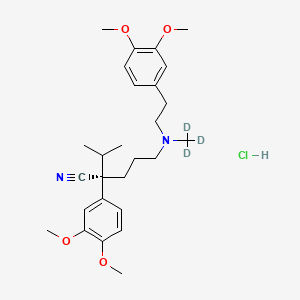
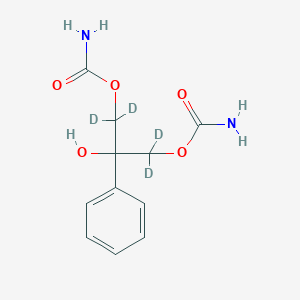
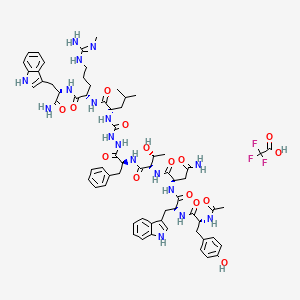
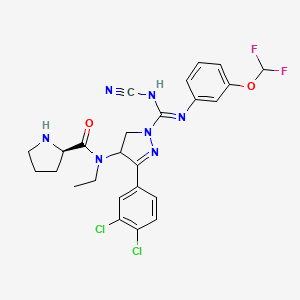
![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
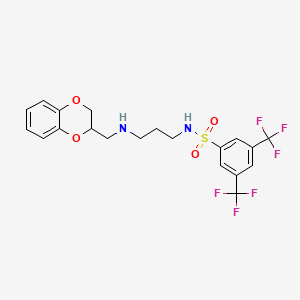
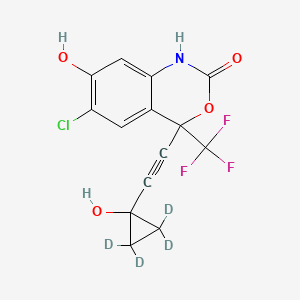
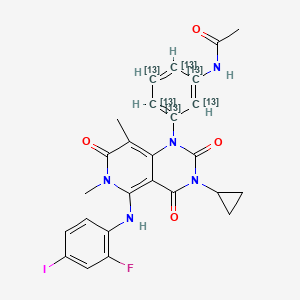
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)

